

SR9243 Technical Support Center

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Compound of Interest

Compound Name: SR9243

Cat. No.: B10762187

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **SR9243**.

Frequently Asked Questions (FAQs)

Q1: What is **SR9243** and what is its mechanism of action?

SR9243 is a potent and selective inverse agonist of the Liver X Receptor (LXR).^{[1][2]} It functions by inducing the interaction between LXR and corepressors, which in turn downregulates the expression of LXR target genes.^{[1][3][4]} This activity leads to the inhibition of two key metabolic pathways often upregulated in cancer cells: the Warburg effect (aerobic glycolysis) and lipogenesis (fatty acid synthesis).^{[5][6]} By disrupting these pathways, **SR9243** can selectively induce apoptosis in cancer cells while showing minimal toxicity to non-malignant cells.^[6]

Q2: What are the primary research applications of **SR9243**?

SR9243 is primarily utilized in cancer research due to its ability to target metabolic pathways that are critical for tumor growth and survival.^[6] It has demonstrated broad anti-tumor activity in various cancer cell lines, including prostate, colorectal, and lung cancer.^{[1][7]} Additionally, **SR9243** is investigated for its potential in treating metabolic diseases such as nonalcoholic steatohepatitis (NASH) by reducing hepatic steatosis and inflammation.^{[5][8]}

Q3: What are the physical and chemical properties of **SR9243**?

The key properties of **SR9243** are summarized in the table below.

Property	Value
Molecular Formula	C ₃₁ H ₃₂ BrNO ₄ S ₂ [1][5][7][9]
Molecular Weight	626.62 g/mol [1][5][7][9]
Appearance	White to off-white solid[4]
Purity	≥98%[5]
CAS Number	1613028-81-1[1][5][7]

Troubleshooting Guide: SR9243 Dissolution

Issue: **SR9243** is not dissolving properly in DMSO.

This is a common issue that can often be resolved with proper technique and materials. Below are potential causes and step-by-step solutions.

Potential Cause 1: Suboptimal Solvent Quality

The quality of the Dimethyl Sulfoxide (DMSO) is critical for successfully dissolving **SR9243**.

- Solution: Use fresh, anhydrous, research-grade DMSO. DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces the solubility of **SR9243**. [2][4] Avoid using old DMSO that has been opened multiple times.

Potential Cause 2: Insufficient Sonication

SR9243 may require mechanical assistance to fully dissolve, especially at higher concentrations.

- Solution: After adding DMSO to the **SR9243** powder, use an ultrasonic bath to aid dissolution. [1][3] Sonicate the solution for several minutes until all particulate matter is visibly dissolved.

Potential Cause 3: Concentration Exceeds Solubility Limit

While **SR9243** has good solubility in DMSO, attempting to create a stock solution that is too concentrated can lead to dissolution problems.

- Solution: Adhere to the recommended solubility limits. **SR9243** is readily soluble in DMSO at concentrations up to 20 mM (approximately 12.53 mg/mL) or 20 mg/mL.^{[1][3][5]} Some suppliers indicate solubility greater than 25 mg/mL.^[7] If a higher concentration is required, it may be necessary to prepare a slightly larger volume of stock solution.

Experimental Protocols

Protocol 1: Preparation of a 20 mM **SR9243** Stock Solution in DMSO

This protocol outlines the steps for preparing a standard stock solution for in vitro experiments.

Materials:

- **SR9243** powder
- Anhydrous, research-grade DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes
- Ultrasonic water bath

Procedure:

- Weighing: Accurately weigh the desired amount of **SR9243** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 20 mM stock solution, you would need 12.53 mg of **SR9243** (Molecular Weight: 626.62 g/mol).
- Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the **SR9243** powder.

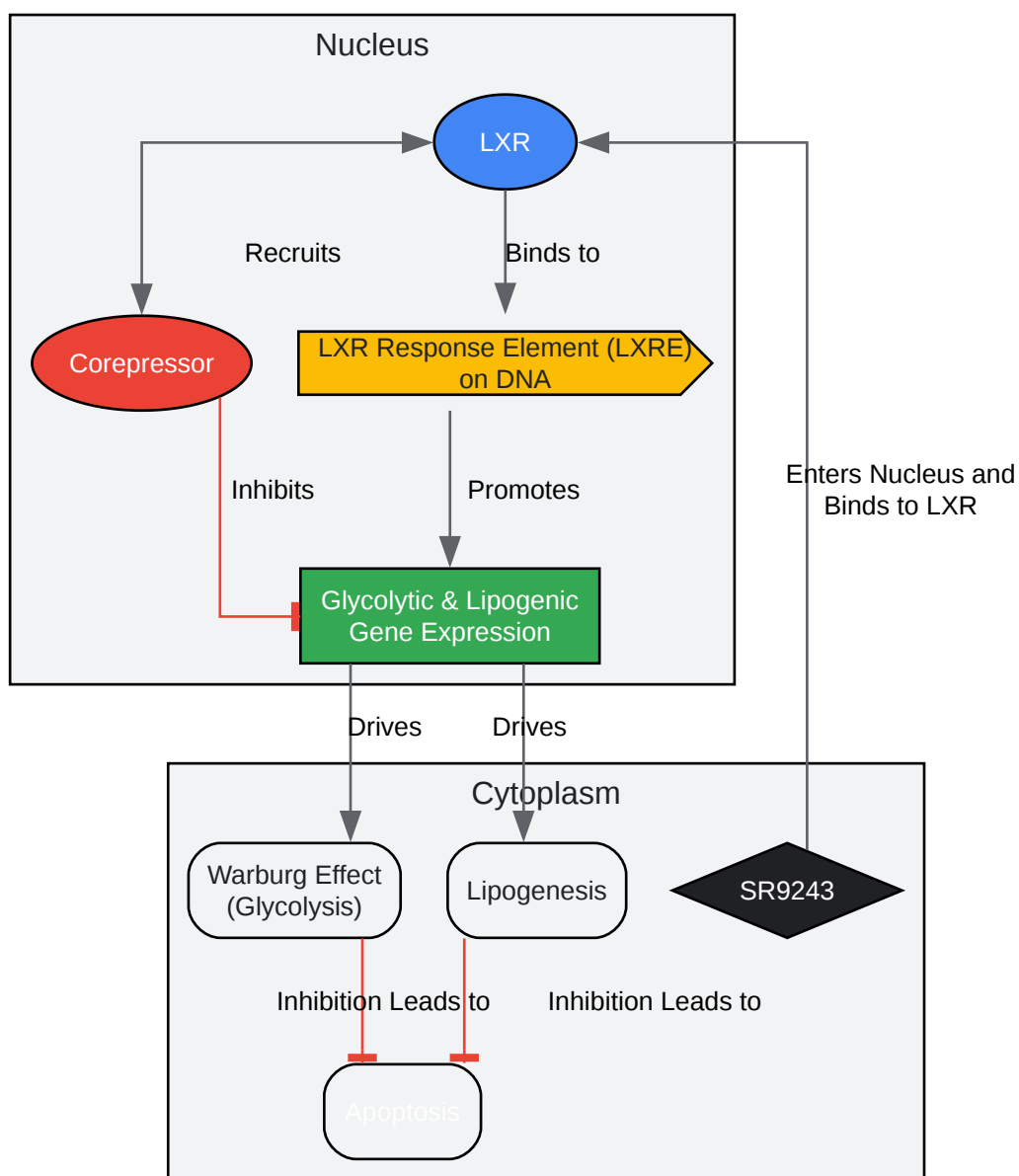
- Vortexing: Briefly vortex the mixture to disperse the powder in the solvent.
- Sonication: Place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear and free of visible particles.[\[1\]](#)[\[3\]](#)
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[\[4\]](#)
Solutions in DMSO may be stored at -20°C for up to 3 months.[\[7\]](#)

Solubility Data Summary

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	12.53 - 33	20 - 52.66	Use of fresh, anhydrous DMSO is critical. [2] Sonication may be required. [1] [3]
Aqueous Buffer	Insoluble	Insoluble	SR9243 should first be dissolved in DMSO and then diluted into aqueous buffer. [7]
Ethanol	Insoluble	Insoluble	
10% DMSO in 90% Corn Oil	≥ 2.5	≥ 3.99	Clear solution for in vivo use. [3]
15% Cremophor EL in 85% Saline	10	15.96	Suspended solution for in vivo use; requires sonication. [3]

Visualizations

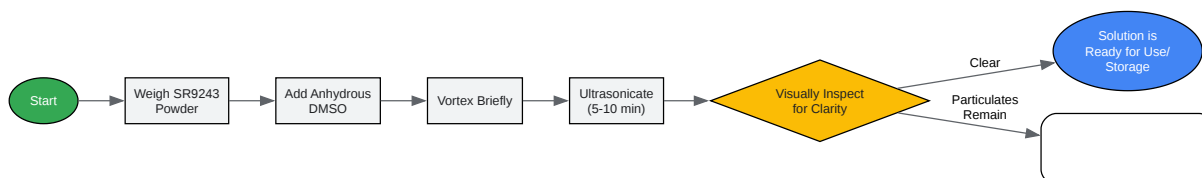
Signaling Pathway of SR9243 Action



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Caption: **SR9243** acts as an LXR inverse agonist to inhibit gene expression.

Experimental Workflow for Dissolving SR9243



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Caption: Workflow for the proper dissolution of **SR9243** in DMSO.

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